N-[(furan-2-yl)methyl]-2-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)acetamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups including a furan ring, a thiazole ring, and a trifluoromethyl group . Furan is a five-membered aromatic ring with four carbon atoms and one oxygen . Thiazole is a similar five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom . The trifluoromethyl group consists of a carbon atom bonded to three fluorine atoms .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (furan and thiazole) would contribute to the compound’s stability . The electronegative trifluoromethyl group could influence the compound’s reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The furan and thiazole rings, as well as the trifluoromethyl group, could potentially participate in various chemical reactions .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3O2S/c18-17(19,20)11-3-1-4-12(7-11)22-16-23-13(10-26-16)8-15(24)21-9-14-5-2-6-25-14/h1-7,10H,8-9H2,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTCSKBOPBGMPLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=NC(=CS2)CC(=O)NCC3=CC=CO3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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